molecular formula C14H19BFNO3 B12647039 3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid

3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid

Cat. No.: B12647039
M. Wt: 279.12 g/mol
InChI Key: AXYMMNCZFZSZII-UHFFFAOYSA-N
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Description

3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid typically involves the reaction of cyclohexylmethylamine with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and the final product .

Chemical Reactions Analysis

Types of Reactions

3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its cyclohexyl and fluorobenzene moieties contribute to its unique properties, making it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

[3-[cyclohexyl(methyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C14H19BFNO3/c1-17(10-6-3-2-4-7-10)14(18)11-8-5-9-12(13(11)16)15(19)20/h5,8-10,19-20H,2-4,6-7H2,1H3

InChI Key

AXYMMNCZFZSZII-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N(C)C2CCCCC2)F)(O)O

Origin of Product

United States

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